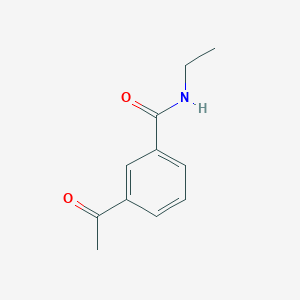

N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride

Descripción general

Descripción

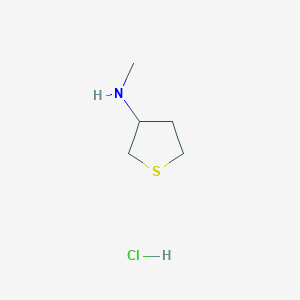

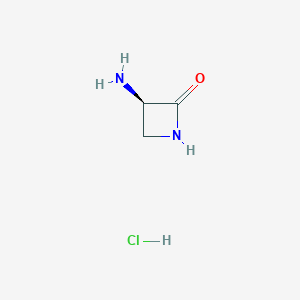

“N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride” likely refers to a compound that contains a benzyl group (a benzene ring attached to a CH2 group), a chloro group attached to the benzyl group, a propyl group (a three-carbon chain), and a secondary amine group (an NH attached to two carbon atoms). The “hydrochloride” part suggests that this compound is a salt formed with hydrochloric acid .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, it might involve the reaction of an appropriate amine with 4-chlorobenzyl chloride, a common intermediate in organic synthesis . The reaction could potentially proceed via a nucleophilic substitution mechanism .Chemical Reactions Analysis

The compound might undergo various chemical reactions. For instance, the chlorine atom might be replaced by other groups in a nucleophilic substitution reaction . The amine group could also react with acids to form amine salts .Aplicaciones Científicas De Investigación

1. Analytical Method Development

The compound has been utilized in the development of analytical methods, particularly in the field of forensic and clinical toxicology. One study focused on the determination of trace amounts of N-methyl-1-phenyl-2-propanamine, a related compound, in urine samples. The research demonstrated the application of molecular-imprinted polymer-based sorbents for selective extraction, showcasing significant improvements in sensitivity and specificity of the detection methods (Bykov et al., 2017).

2. Synthesis of Anti-Inflammatory Compounds

Several studies have reported the synthesis of various N-substituted propanamide derivatives, exploring their potential as anti-inflammatory agents. For instance, N-pyridinyl(methyl)indolylpropanamides have been synthesized and tested for their anti-inflammatory properties, showing activities comparable to established NSAIDs like ibuprofen (Dassonville et al., 2008).

3. Investigation of Molecular Properties and Pharmacokinetics

N-substituted propanamides have also been investigated for their molecular properties and pharmacokinetics. Research in this domain provides valuable insights into the behavior of these compounds in biological systems, contributing to the development of drugs with favorable profiles. For instance, a study on a selective androgen receptor modulator explored its pharmacokinetics, metabolism, and molecular properties in preclinical settings, underscoring the significance of understanding these aspects for drug development (Wu et al., 2006).

4. Discovery of Immunomodulatory Agents

Compounds related to N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride have been synthesized and evaluated for their potential as immunomodulatory agents. Research in this field aims to discover new therapeutic agents capable of modulating immune responses, which is crucial in treating various immune-related diseases. A notable example is the synthesis of N-aryl-3-(indol-3-yl)propanamides and the evaluation of their immunosuppressive activities, highlighting the compound's potential in this domain (Giraud et al., 2010).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN.ClH/c1-9(2)7-13-8-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUHPDXFHNCCJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B3117296.png)

![(2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid](/img/structure/B3117331.png)

![butyl 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanoate](/img/structure/B3117337.png)

![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride](/img/structure/B3117344.png)

![2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline](/img/structure/B3117361.png)